molecular formula C30H48O4 B1246172 Armatinol A

Armatinol A

Cat. No.: B1246172
M. Wt: 472.7 g/mol
InChI Key: GRJLJZNDSQXXQB-BVNPTOFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Armatinol A (compound 49, C₂₈H₄₄O₄) is a polyoxygenated steroid isolated from octocorals of the genus Dendronephthya, specifically D. gigantea and D. griffinis . Its structure (Fig. 8 in ) features a cholestane skeleton with hydroxyl groups at C-3β and C-19, a terminal methylene group at C-24, and a 5α-methyl configuration. While its exact biological role remains understudied, related compounds in the same family exhibit antioxidant and cytoprotective properties, such as 7-dehydro erectasteroid F (compound 41), which activates Nrf2/HO-1 pathways to protect neuronal cells from oxidative stress .

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

[(1S,2R,5S,7S,9R,11S,12S,15R,16R)-5-hydroxy-16-methyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-2-yl]methyl acetate

InChI

InChI=1S/C30H48O4/c1-18(2)19(3)7-8-20(4)24-9-10-25-23-15-27-30(34-27)16-22(32)11-14-29(30,17-33-21(5)31)26(23)12-13-28(24,25)6/h18,20,22-27,32H,3,7-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-/m1/s1

InChI Key

GRJLJZNDSQXXQB-BVNPTOFLSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)COC(=O)C)O4)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)COC(=O)C)O4)C

Synonyms

armatinol A

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

22,23-Didehydro this compound (43): The dehydrogenation at C-22/23 introduces rigidity to the side chain, which could influence conformational stability . Nebrosteroid P (3): Replacement of the C-5 hydroxyl (in Armatinol B) with a methoxy group suggests reduced hydrogen-bonding capacity, possibly affecting solubility or metabolic stability .

Hyrtiosterol (50), lacking the C-19 hydroxyl, may exhibit reduced polarity and altered interactions with cellular targets compared to this compound .

Sources and Diversity :

  • All compounds derive from marine organisms, primarily Dendronephthya species, highlighting the genus as a rich source of structurally unique steroids. Variations in depth and geographic location (e.g., Taiwan Strait vs. Hainan Island) may contribute to chemical diversity due to ecological pressures .

Research Findings and Limitations

Structural vs. Functional Relationships: demonstrates that even minor substitutions (e.g., hydroxyl → methoxy at C-5 in Nebrosteroid P) can redefine a compound’s physicochemical profile. However, without direct bioactivity data for this compound, functional comparisons remain speculative .

Analytical Challenges :

  • highlights difficulties in isolating and analyzing marine steroids due to matrix complexity and low natural abundance. Incomplete extraction or degradation during processing may obscure true structural or functional properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Armatinol A
Reactant of Route 2
Armatinol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.